molecular formula C20H23N3O4S2 B2606090 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 850915-61-6

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2606090
CAS No.: 850915-61-6
M. Wt: 433.54
InChI Key: SIGMUHNPSBJXJV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-methoxyphenyl substituent at position 3, a sulfanyl acetamide linker at position 2, and a tetrahydrofuran-derived (oxolan-2-yl)methyl group as the terminal amide substituent. The sulfanyl bridge (-S-) and acetamide moiety contribute to its hydrogen-bonding capacity and solubility profile, while the oxolan-2-yl group introduces stereochemical complexity.

Synthetic routes for analogous compounds involve coupling reactions between thienopyrimidinone precursors and functionalized acetamides. For example, diazonium salt coupling (as in ) or nucleophilic substitution reactions are commonly employed to attach aryl or heteroaryl groups to the thienopyrimidinone scaffold .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-26-14-6-4-13(5-7-14)23-19(25)18-16(8-10-28-18)22-20(23)29-12-17(24)21-11-15-3-2-9-27-15/h4-7,15H,2-3,8-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGMUHNPSBJXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thienopyrimidine core.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the thienopyrimidine core through a thiolation reaction using a suitable thiol reagent.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with oxolan-2-ylmethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thienopyrimidine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and solvents like dichloromethane or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of various biological targets.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or phosphatases, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s closest analogs differ in three key regions:

4-Ethoxyphenyl (): The ethoxy group increases lipophilicity compared to methoxy, which may alter membrane permeability . 4-Nitrophenyl (): Introduces strong electron-withdrawing effects, reducing aromatic ring reactivity but possibly enhancing π-π stacking interactions .

Heterocyclic Core: Thieno[3,2-d]pyrimidinone (target compound): A six-membered pyrimidine fused with a thiophene ring, offering planar geometry for stacking interactions.

Acetamide Side Chain :

  • N-(Oxolan-2-yl)methyl (target compound): The tetrahydrofuran-derived group introduces chirality and hydrogen-bonding sites.
  • N-(4-Trifluoromethoxyphenyl) (): The CF3O group enhances metabolic resistance and hydrophobicity .
  • N-(4-Methylphenyl) (): A simple hydrophobic substituent with minimal steric hindrance .

Physicochemical Properties

Compound ID Molecular Weight (g/mol) LogP<sup>*</sup> Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound ~443.5 ~2.8 7 2
4-Ethoxyphenyl Analog () 481.6 ~3.5 6 2
4-Nitrophenyl Analog () 457.4 ~1.9 9 2
4-Trifluoromethoxyphenyl () 497.4 ~3.9 8 2

<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic organic molecule with potential pharmacological applications. Its structure incorporates a thienopyrimidine core and various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thienopyrimidine core.
  • A sulfanyl group that may enhance biological interactions.
  • An oxolan moiety that could influence solubility and bioavailability.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. For instance, it has been suggested that similar compounds can act as inhibitors of kinases and proteases, which are critical in cancer and inflammatory diseases.
  • Receptor Modulation : The interaction with G-protein coupled receptors (GPCRs) may lead to modulation of signaling pathways associated with cellular responses.
  • Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to or structurally similar to the target compound. Key findings include:

StudyBiological ActivityFindings
Anticancer ActivityCompounds with thienopyrimidine cores exhibited significant cytotoxicity against various cancer cell lines.
Enzyme InhibitionSimilar compounds demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for treating neurodegenerative diseases.
Antimicrobial ActivitySome derivatives showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Anticancer Potential : A study evaluating thienopyrimidine derivatives found that certain modifications enhanced cytotoxicity against breast cancer cells, indicating that the presence of methoxy groups may play a crucial role in increasing activity.
  • Neuroprotective Effects : Research on related compounds revealed that they could protect neuronal cells from apoptosis induced by oxidative stress, supporting their potential use in treating Alzheimer's disease.
  • Antimicrobial Efficacy : In vitro tests showed that some derivatives effectively inhibited the growth of pathogenic bacteria, highlighting their potential as new antimicrobial agents.

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